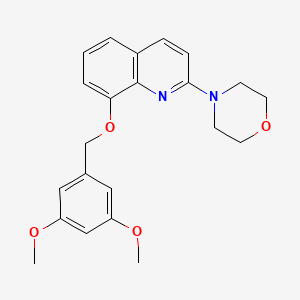

![molecular formula C18H12N2O4S B2534281 N-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-78-2](/img/structure/B2534281.png)

N-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of properties and applications, including anti-inflammatory , antibacterial , and antitubercular activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives like “this compound” typically involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on their physicochemical properties and spectroanalytical data, such as IR, 1H, 13C NMR, and mass spectral data . For example, the structure of a similar compound, N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, was analyzed based on its IR, 1H NMR, and mass spectral data .

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For instance, the synthesis of C2-substituted benzothiazoles has received much attention . A number of drugs containing the benzothiazole core are commercially used to treat different pathologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by their melting point, IR, 1H NMR, and mass spectral data . For example, a similar compound, N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, has a melting point of 160–162 °C .

Wissenschaftliche Forschungsanwendungen

Synthetic Protocols

The compound N-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide shares structural similarities with 6H-benzo[c]chromen-6-ones, which are of significant pharmacological importance and serve as core structures in various secondary metabolites. Due to the limited quantities produced by natural sources, synthetic procedures for such compounds have been extensively reviewed. The literature describes various protocols such as the Suzuki coupling reactions for the synthesis of biaryl, which undergoes lactonization, reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers), radical-mediated cyclization of arylbenzoates, and metal or base-catalyzed cyclization of phenyl-2-halobenzoates and 2-halobenzyloxyphenols. Particularly efficient and straightforward procedures involve the reactions of Michael acceptors (chromenones and chalcones) with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).

Biological and Pharmacological Importance

Heterocyclic systems based on 1,3,4-thia(oxa)diazoles are recognized for their vast pharmacological potential. These heterocycles offer considerable possibilities for chemical modification and have been identified as essential for expressing pharmacological activity, confirming their significance in medicinal chemistry. The 1,3,4-oxadiazole cycle, in particular, acts as a bioisostere for carboxylic, amide, and ester groups, contributing to the enhancement of pharmacological activity through hydrogen bonding interactions with different enzymes and receptors. Studies suggest that these heterocyclic systems based on 1,3,4-thiadiazole exhibit antimicrobial, anti-inflammatory, analgetic, antitumor, antitubercular, and antiviral activities. Moreover, combining 1,3,4-thiadiazole or 1,3,4-oxadiazole cores with various heterocycles often leads to a synergistic effect, highlighting the importance of these scaffolds as promising structural matrices for constructing new drug-like molecules (Lelyukh, 2019).

The significance of 1,3,4-oxadiazole-containing compounds in new drug development cannot be overstated. They serve as surrogates (bioisosteres) of carboxylic acids, carboxamides, and esters, displaying various pharmacological properties. These compounds find applications in numerous areas such as polymers, luminescent materials, electron-transporting materials, and corrosion inhibitors. A comprehensive literature survey emphasizes the chemical reactivity and biological properties associated with 1,3,4-oxadiazole-containing compounds, summarizing their efficacy in addressing a wide range of pharmacological needs, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities. The ring-opening reactions of the 1,3,4-oxadiazole core have also attracted considerable attention due to their potential to produce new analogues and contribute to other ring systems, illustrating the versatility and significance of 1,3,4-oxadiazole core compounds in medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).

Wirkmechanismus

Target of Action

The primary targets of N-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway, specifically the conversion of arachidonic acid to prostaglandins by the COX-1 and COX-2 enzymes . By inhibiting this step, the compound reduces the production of prostaglandins, leading to a decrease in inflammation.

Pharmacokinetics

The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it has sufficient bioavailability to interact with these targets .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the production of prostaglandins . This results in a decrease in inflammation.

Zukünftige Richtungen

Benzothiazole derivatives have a wide range of applications and continue to be a subject of research. Future directions may include the development of new benzothiazole derivatives with enhanced biological activities . Additionally, further studies on the mechanism of action of these compounds could provide valuable insights into their therapeutic potential .

Eigenschaften

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4S/c1-23-13-7-4-8-14-15(13)19-18(25-14)20-17(22)11-9-24-12-6-3-2-5-10(12)16(11)21/h2-9H,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBICQYZTKKAHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2534198.png)

![4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2534199.png)

![1-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2534202.png)

![2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534205.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride](/img/structure/B2534212.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2534214.png)

![N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2534215.png)

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2534216.png)

![2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2534219.png)